molecular formula C18H15N3O3S B12203319 3,5,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

3,5,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

Cat. No.: B12203319
M. Wt: 353.4 g/mol
InChI Key: QZUOWVAACQGNAR-UHFFFAOYSA-N
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Description

3,5,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, substituted with a carboxamide group, and a thiophene ring attached to an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the benzofuran core, followed by the introduction of the carboxamide group. The thiophene ring is then attached to the oxadiazole moiety, which is subsequently linked to the benzofuran core. Common reagents used in these reactions include phosphorus pentasulfide for sulfurization and various condensation agents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial .

Chemical Reactions Analysis

Types of Reactions

3,5,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran or thiophene rings .

Scientific Research Applications

3,5,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core with a thiophene-oxadiazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

3,5,6-trimethyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H15N3O3S/c1-9-7-12-11(3)16(23-13(12)8-10(9)2)18(22)19-17-15(20-24-21-17)14-5-4-6-25-14/h4-8H,1-3H3,(H,19,21,22)

InChI Key

QZUOWVAACQGNAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=NON=C3C4=CC=CS4

Origin of Product

United States

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